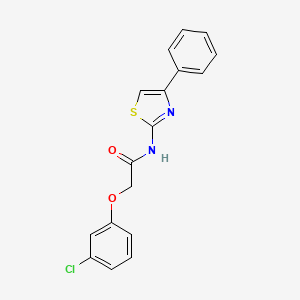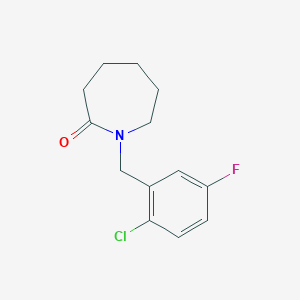![molecular formula C14H16N2O3 B5518341 ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)
ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that yield various structurally related compounds. A method described involves the reaction of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds to produce ethyl 3-(4-bromo-3-methyl-2-butenyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-quinolinecarboxylate and related derivatives (Reisch, Iding, & Bassewitz, 1993). Another approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate, leading to ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives, showcasing the versatility of starting materials for synthesizing quinoline derivatives (Jentsch et al., 2018).
科学的研究の応用
Optical Characterizations for Photodiode Applications
Research conducted by Elkanzi et al. (2020) focused on the synthesis of a novel compound closely related to ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate for applications in organic photodiodes. The study highlighted the compound's remarkable optical behavior and potential for manufacturing organic photodiodes based on nanostructured films, emphasizing its utility in materials science and engineering (Elkanzi et al., 2020).
Synthesis and Antimicrobial Activity
Another aspect of research on similar quinoline derivatives was explored by Tamura et al. (1982), who investigated the synthesis and antimicrobial properties of 5-hydroxy-3-quinolinecarboxylic acids and their derivatives. This study contributes to the field of synthetic chemistry and highlights the potential of these compounds in developing new antimicrobial agents (Tamura et al., 1982).
Organic–Inorganic Photodiode Fabrication
Research on 4H-pyrano[3,2-c]quinoline derivatives by Zeyada et al. (2016) delves into their photovoltaic properties and applications in fabricating organic–inorganic photodiodes. The study suggests that these compounds could play a crucial role in developing new photodiode technologies, showcasing their importance in both organic electronics and photovoltaic research (Zeyada et al., 2016).
Dyes for Liquid Crystal Displays
Bojinov and Grabchev (2003) synthesized new fluorescent quinoline derivatives for potential application in liquid crystal displays (LCDs). Their research indicates the potential of these compounds to improve the performance and color properties of LCDs, contributing significantly to the field of materials chemistry and display technology (Bojinov & Grabchev, 2003).
Antibacterial Activity of Pyranoquinoline Derivatives
Asghari et al. (2014) explored the synthesis and antibacterial activity of pyranoquinoline derivatives, offering insights into their effectiveness against various bacterial strains. This study contributes to the search for new antimicrobial agents and highlights the therapeutic potential of quinoline derivatives in combating bacterial infections (Asghari et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16-12-6-4-3-5-10(12)13(11)15-7-8-17/h3-6,9,17H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDVAMMHCDDOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)



![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
![2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5518305.png)
![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)
![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)
![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)